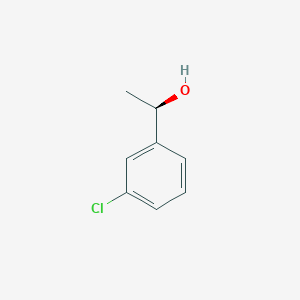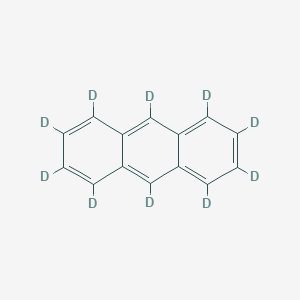
Anthracene-D10
Overview
Description
Mechanism of Action
Target of Action
Anthracene-D10, also known as 1,2,3,4,5,6,7,8,9,10-Decadeuterioanthracene , is primarily used as an internal standard in the analysis of various compounds It interacts with the analytical instruments used in the detection and quantification of other substances, thereby serving as a reference point or control in these analyses .
Mode of Action
The mode of action of this compound is based on its physical and chemical properties. It has a unique mass due to the presence of deuterium atoms , which allows it to be distinguished from other compounds in mass spectrometry analyses . This makes it valuable in analytical chemistry, where it is used as an internal standard to ensure the accuracy and reliability of results .
Biochemical Pathways
Its primary role is in analytical applications, where it aids in the detection and quantification of other substances .
Pharmacokinetics
It is primarily used in laboratory settings for analytical purposes .
Result of Action
The main result of this compound’s action is the accurate and reliable quantification of other substances in analytical chemistry . By serving as an internal standard, it helps ensure that the results of analyses are accurate and reproducible.
Action Environment
The action of this compound is influenced by the conditions of the analytical methods in which it is used. Factors such as the type of instrument, the specific settings used, and the nature of the sample being analyzed can all impact its effectiveness as an internal standard . It is also worth noting that this compound is a stable compound and can be stored and used under a variety of conditions .
Biochemical Analysis
Biochemical Properties
It is known that Anthracene-D10 shares similar properties with its parent compound, anthracene
Cellular Effects
Anthracene, its parent compound, has been shown to induce oxidative stress and genetic toxicity in cells
Molecular Mechanism
Anthracene, its parent compound, is known to interact with DNA and cause DNA damage
Temporal Effects in Laboratory Settings
A study on anthracene, its parent compound, showed changes in its effects over time in laboratory settings
Dosage Effects in Animal Models
Anthracene, its parent compound, has been shown to have toxic effects in animal models
Metabolic Pathways
Anthracene, its parent compound, is known to be metabolized by various enzymes
Transport and Distribution
Pahs like anthracene are known to be transported and distributed in the environment
Subcellular Localization
A study on anthracene, its parent compound, showed that it was distributed in different subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-D10 is synthesized through the deuteration of anthracene. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. One common method involves heating anthracene in the presence of deuterium gas at elevated temperatures and pressures to facilitate the exchange reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography to isolate the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Anthracene-D10 undergoes various chemical reactions similar to non-deuterated anthracene, including:
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions of this compound, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Anthraquinone-D10.
Reduction: Dihydrothis compound.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Scientific Research Applications
Anthracene-D10 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthracene: The non-deuterated form, commonly used in similar applications but lacks the distinct mass difference provided by deuterium.
9,10-Diphenylanthracene: A substituted derivative used in photophysical studies and as a fluorescence standard.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
Uniqueness of Anthracene-D10: this compound’s uniqueness lies in its deuterium content, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for accurate quantification and tracing studies .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052684 | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-06-8 | |
| Record name | Anthracene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H10]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anthracene-D10?
A1: this compound has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.
Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?
A2: The Na/D2O/THF system effectively facilitates the perdeuteration of this compound and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].
Q3: What spectroscopic techniques are commonly employed to study this compound?
A3: Researchers frequently utilize various spectroscopic methods to investigate this compound, including:
- Infrared (IR) spectroscopy: IR spectra of this compound have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.
- Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in this compound crystals.
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in this compound.
- Fluorescence Spectroscopy: The fluorescence spectra of this compound provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].
Q4: What are the applications of this compound in material science?
A4: this compound serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].
Q5: How does this compound behave as a solute in liquid crystals?
A5: Studies examining the behavior of this compound as a solute in various liquid crystals have revealed valuable information:
- This compound exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].
- The orientational order parameters of this compound in nematic solvents are influenced by both temperature and pressure [].
- The partitioning of this compound between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].
Q6: Are there any known catalytic properties or applications of this compound?
A6: While the provided research doesn't focus on catalytic properties, this compound's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.
Q7: How is this compound utilized in environmental science?
A7: this compound serves as a valuable tool in environmental science for:
- Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].
- Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].
Q8: What analytical methods are employed for detecting and quantifying this compound?
A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing this compound [, , , , , , ]. This technique allows for the separation and precise identification of this compound in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

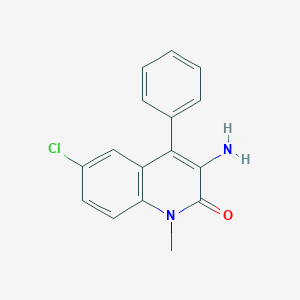
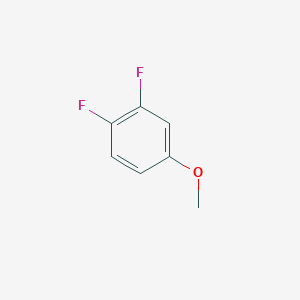
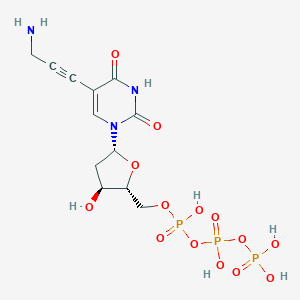
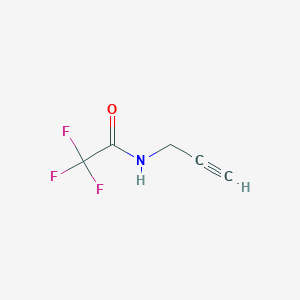
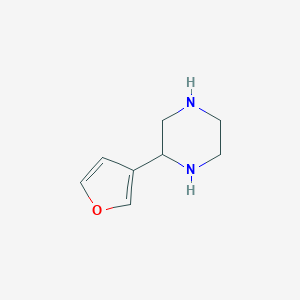
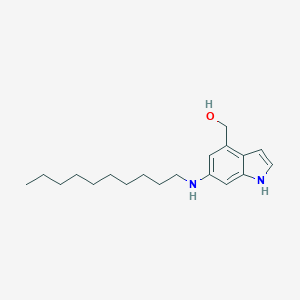
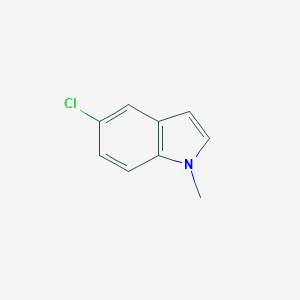
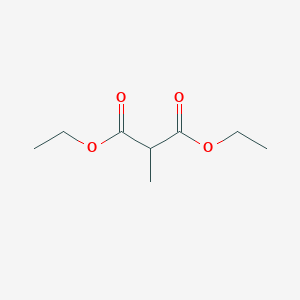
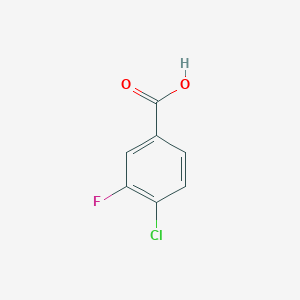
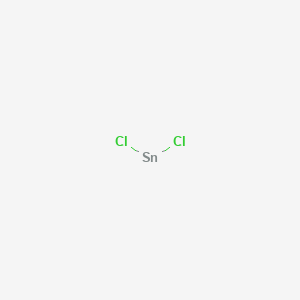
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
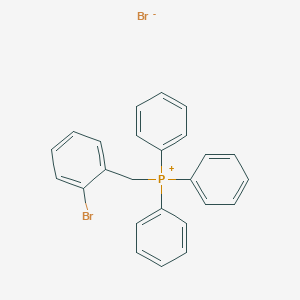
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
